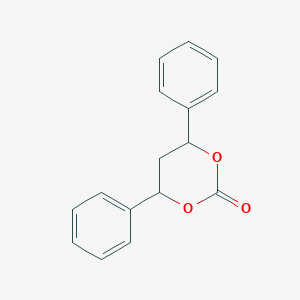

4,6-Diphenyl-1,3-dioxan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

583037-46-1 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

4,6-diphenyl-1,3-dioxan-2-one |

InChI |

InChI=1S/C16H14O3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

InChI Key |

WEZFMTVQEYDPQG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Contextual Significance of 1,3 Dioxan 2 One Core Structures in Chemical Synthesis and Materials Science

The 1,3-dioxan-2-one (B34567) ring, also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate that serves as a crucial building block in polymer chemistry and materials science. tcichemicals.comrsc.org These structures are of significant interest for their role as monomers in ring-opening polymerization (ROP), a process that yields aliphatic polycarbonates. acs.orgacs.orgtandfonline.com This polymerization can be initiated by various catalytic systems, including cationic, anionic, and enzymatic methods. acs.orgtandfonline.com

A key feature of polymers derived from the 1,3-dioxan-2-one core is their biodegradability and biocompatibility, making them highly valuable for biomedical applications such as drug delivery systems and surgical materials. rsc.orgrsc.org The carbonate linkage in the polymer backbone is susceptible to hydrolysis, breaking down into potentially non-toxic products. acs.org The ring-opening polymerization of these cyclic carbonates is thermodynamically favored, facilitating their conversion into high molecular weight polymers. nih.govresearchgate.net

Furthermore, the synthesis of 1,3-dioxan-2-one structures has evolved to include greener chemical pathways. Notably, the use of carbon dioxide as a C1 source to react with 1,3-diols or oxetanes presents a more sustainable alternative to traditional methods that employ toxic reagents like phosgene (B1210022). rsc.orgnih.gov The functionalization of the 1,3-dioxan-2-one ring with various substituents allows for the precise tuning of the resulting polymer's properties, enabling the creation of materials with tailored characteristics. acs.orgrsc.org

The Role of Diphenyl Substitution in Heterocyclic Ring Systems

The introduction of two phenyl groups into a heterocyclic system, as seen in 4,6-diphenyl-1,3-dioxan-2-one, has profound stereochemical and electronic consequences. Phenyl groups are sterically bulky, and their presence significantly influences the molecule's three-dimensional structure and the reactivity of the heterocyclic ring. researchgate.net This steric hindrance can affect reaction pathways and enhance the thermal stability of the resulting materials by restricting chain mobility. researchgate.netkpi.ua

Electronically, phenyl groups can alter the electron density within the heterocyclic ring. cdnsciencepub.comashp.org While a saturated ring like 1,3-dioxan-2-one (B34567) does not allow for extended conjugation, the phenyl groups exert inductive effects and can participate in non-covalent π-π stacking interactions. mdpi.com These interactions are crucial in determining the solid-state packing of molecules and can influence the macroscopic properties of polymers, such as crystallinity and liquid-crystalline behavior. kpi.uamdpi.com

In polymer science, the incorporation of diphenyl substituents is a known strategy to create materials with high thermal resistance and specific optical properties. researchgate.netkpi.ua For instance, poly(diphenylsiloxane) is a highly crystalline polymer with a rigid chain structure due to the bulky phenyl groups. kpi.ua The presence of phenyl groups can also impact solubility, often rendering the polymers soluble in organic solvents. researchgate.net

Overview of Research Trajectories for 4,6 Diphenyl 1,3 Dioxan 2 One

Direct Cyclization Approaches to 1,3-Dioxan-2-ones

The direct formation of the 1,3-dioxan-2-one ring system from acyclic precursors is a primary strategy for synthesizing these cyclic carbonates. Several modern catalytic methods have been developed to facilitate this transformation efficiently.

Carbene-Catalyzed Annulation of Diols with Carbon Dioxide

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of cyclic carbonates from diols and carbon dioxide (CO₂), a readily available and sustainable C1 source. researchgate.netrsc.orgresearchgate.netrsc.orgchalmers.se This approach offers a green alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). epfl.ch

The reaction typically involves the activation of CO₂ by the NHC to form an NHC-carboxylate adduct. rsc.orgmdpi.com This intermediate then reacts with a 1,3-diol in the presence of a base, such as cesium carbonate (Cs₂CO₃), and an alkyl halide co-catalyst to yield the corresponding 1,3-dioxan-2-one. rsc.orgresearchgate.netepfl.ch The reaction can be performed under atmospheric pressure of CO₂ and at moderate temperatures, typically around 90 °C. researchgate.netrsc.org

Researchers have explored various NHC catalysts, including those derived from imidazolium (B1220033) and thiazolium salts, to optimize the reaction. rsc.orgrsc.org The choice of solvent, base, and alkyl halide has been shown to significantly influence the reaction yield. researchgate.netepfl.ch For instance, polar aprotic solvents like dimethylformamide (DMF) are often preferred. researchgate.net While this method has been successfully applied to a range of 1,3-diols, the synthesis of the specific 4,6-diphenyl substituted derivative requires the corresponding 1,3-diphenylpropane-1,3-diol (B1267955) precursor. researchgate.netrsc.org

Table 1: Carbene-Catalyzed Synthesis of Cyclic Carbonates from Diols and CO₂

| Diol Substrate | Catalyst (20 mol%) | Base (3.2 eq) | Co-catalyst (2 eq) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Phenyl-1,2-ethanediol | Imidazolium-based NHC | Cs₂CO₃ | Bromobutane | DMF | 90 | 61 rsc.org |

| 1,2-Diphenylethane-1,2-diol | Imidazolium-based NHC | Cs₂CO₃ | Bromobutane | DMF | 90 | 63 researchgate.net |

| Propane-1,3-diol | Imidazolium-based NHC | Cs₂CO₃ | Bromobutane | DMF | 90 | 54 researchgate.net |

| 1-Phenylpropane-1,3-diol | Imidazolium-based NHC | Cs₂CO₃ | Bromobutane | DMF | 90 | 53 researchgate.net |

Data compiled from studies on carbene-catalyzed carbonation of diols. researchgate.netrsc.org

Disproportionation Reactions of 1,3-Bis(alkoxycarbonyloxy)propanes

An alternative route to 1,3-dioxan-2-ones involves the thermal disproportionation of 1,3-bis(alkoxycarbonyloxy)propanes. researchgate.netscispace.comresearchgate.netippt.gov.pl This method first requires the synthesis of the acyclic carbonate precursor, which is typically achieved by the transesterification of a 1,3-diol with a dialkyl carbonate, such as diethyl or dimethyl carbonate. scispace.com To ensure the complete conversion of the diol's hydroxyl groups, a significant excess of the dialkyl carbonate is often used. scispace.com

The subsequent disproportionation is carried out at high temperatures, ranging from 200 to 350 °C, in either the liquid or gaseous phase. researchgate.netscispace.comresearchgate.net The reaction is often catalyzed by substances like colloidal silica (B1680970) or tin(II) stearate. researchgate.netscispace.com This process can also be viewed as a thermal depolymerization of oligocarbonates formed in situ. scispace.comgoogle.com This methodology has proven particularly effective for producing six-membered cyclic carbonates from polyfunctional alcohols. researchgate.netscispace.com

Table 2: Synthesis of 1,3-Dioxan-2-ones via Disproportionation

| 1,3-Diol Precursor | Reagent | Catalyst | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Polyfunctional alcohols | Diethyl or Dimethyl Carbonate | Colloidal silica or Sn(II) stearate | 200-350 | Mono- and biscyclic carbonates | Not specified researchgate.netscispace.com |

| Trimethylolpropane | Diethyl Carbonate | Aerosil 200 | 200-220 | 5-Ethyl-5-ethoxycarbonyloxymethyl-1,3-dioxan-2-one | Low researchgate.netgoogle.com |

This table summarizes general findings on the disproportionation method. researchgate.netscispace.comgoogle.com

Photo-Aerobic Selenium-π-Acid Multicatalysis from Homoallylic Carbonates, specifically towards 4,6-disubstituted derivatives

A novel and elegant approach for the synthesis of 1,3-dioxan-2-ones, including 4,6-disubstituted derivatives, utilizes a photo-aerobic selenium-π-acid multicatalysis system. researchgate.netnih.govresearchgate.netmdpi.com This method activates the carbon-carbon double bond of homoallylic carbonic acid esters through the synergistic action of a pyrylium (B1242799) dye photosensitizer and a diselenide catalyst, using visible light as the energy source and ambient air as the terminal oxidant. researchgate.netnih.govmdpi.com

This strategy is a significant advancement as it avoids the need for stoichiometric electrophiles or pre-installed leaving groups, which were common in previous methods. researchgate.netnih.gov The reaction proceeds via an intramolecular oxidative coupling, where the carbonate acts as a non-protic nucleophile. uff.br The process has been successfully applied to a range of homoallylic carbonates, yielding 4-mono- and 4,6-disubstituted 1,3-dioxan-2-ones in moderate to good yields with notable diastereoselectivity. researchgate.netmdpi.com Diphenyl diselenide is often the selenium catalyst of choice, and the reaction is typically conducted at elevated temperatures (e.g., 55 °C) in a solvent like acetonitrile (B52724). mdpi.com

Table 3: Photo-Aerobic Selenium-π-Acid Catalyzed Cyclization of Homoallylic Carbonates

| Substrate | Selenium Catalyst (5 mol%) | Photoredox Catalyst (5 mol%) | Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|---|

| Various homoallylic carbonates | Diphenyl diselenide | TAPT | 465 nm light, air, 55 °C, MeCN | 4-mono- and 4,6-disubstituted 1,3-dioxan-2-ones | <4–74 | 3.6:1–1.9:1 |

Data from a study on the synthesis of 1,3-dioxan-2-ones using photo-aerobic selenium-π-acid multicatalysis. mdpi.com

Strategies for Incorporating Diphenyl Moieties into Dioxane-2-one Frameworks

The synthesis of the target compound, this compound, requires specific strategies to introduce the two phenyl groups at the desired positions of the dioxane ring. This is typically achieved either through multi-component reactions that build the ring system with the desired substituents or by starting with a precursor that already contains the diphenyl moiety.

Three-Component Condensation Reactions for Related Dioxane Derivatives

Three-component condensation reactions are a powerful tool in organic synthesis for the efficient construction of complex molecules in a single step. While not directly reported for this compound, this approach has been used to synthesize structurally related 4,6-diaryl-1,3-dioxane derivatives. beilstein-journals.orgresearchgate.net For example, the diastereoselective synthesis of 4,6-diphenyl-5,5-difluoro-1,3-dioxanes has been achieved through the ketalization of a difluorinated 1,3-diol with a ketone. beilstein-journals.orgresearchgate.net

Furthermore, three-component reactions involving aromatic aldehydes, urea (B33335), and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) have been used to create spiro heterocyclic compounds under solvent-free conditions with boric acid as a catalyst. ciac.jl.cn Another variation involves the condensation of indole, aromatic aldehydes, and isopropylidene malonate. researchgate.net These examples highlight the potential of multi-component strategies for assembling highly substituted dioxane frameworks, which could be adapted for the synthesis of the target diphenyl-substituted carbonate.

Precursor Design and Functionalization for Targeted Diphenyl Substitution

A more direct and common strategy for synthesizing this compound is to start with a precursor that already contains the 1,3-diphenyl structural motif. The key intermediate for this approach is 1,3-diphenylpropane-1,3-diol. vulcanchem.combiosynth.com

The synthesis of this diol can be accomplished through various methods. One common route is the aldol (B89426) condensation of benzaldehyde (B42025) and acetophenone (B1666503), followed by reduction of the resulting β-hydroxy ketone. vulcanchem.com Another approach involves the reaction of acetophenone with ethyl benzoate (B1203000) in the presence of a strong base like sodium amide to form 1,3-diphenyl-1,3-propanedione, which can then be reduced to the corresponding diol. prepchem.com

Once the 1,3-diphenylpropane-1,3-diol is obtained, it can be subjected to one of the direct cyclization methods described in section 2.1. For instance, it can be reacted with a phosgene equivalent or undergo a catalyzed reaction with carbon dioxide to form the desired this compound. This precursor-based approach offers a reliable and targeted pathway to the final compound.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields and Selectivity

The synthesis of this compound and related cyclic carbonates is a focal point of methodological advancements in organic chemistry. The optimization of reaction conditions and the development of novel catalyst systems are crucial for improving reaction yields and controlling stereoselectivity. Recent research has explored various approaches, including photocatalysis and the use of specific catalytic promoters, to achieve these goals.

A notable development is the use of photo-aerobic selenium-π-acid multicatalysis for the synthesis of 4,6-disubstituted 1,3-dioxan-2-ones from homoallylic carbonic acid esters. uni-regensburg.de This method activates the C=C double bond of the starting material through the synergistic action of a pyrylium dye and a diselane, utilizing ambient air as the oxidant and visible light as the energy source. uni-regensburg.deresearchgate.net This approach is a significant departure from traditional methods that often require stoichiometric electrophiles or pre-installed leaving groups. uni-regensburg.deresearchgate.net

The optimization of this photocatalytic system has been systematically studied. researchgate.net Key parameters that influence the reaction outcome include the choice of solvent, the specific selenium catalyst, the photoredox catalyst, and the presence of additives. researchgate.net For instance, acetonitrile (MeCN) has been identified as a suitable solvent. researchgate.net

Table 1: Optimization of Catalytic Reaction Parameters researchgate.netThis table is interactive. Users can sort and filter the data to analyze the impact of different reaction parameters on the yield.

| Entry | Solvent | Selenium Catalyst (mol%) | Photoredox Catalyst (mol%) | Additive | Yield (%) |

| 1 | MeCN | (PhSe)₂ (10) | TAPT (10) | – | 27 |

| 2 | MeCN | (PhSe)₂ (10) | TAPT (5) | – | 27 |

| 3 | MeCN | (PhSe)₂ (10) | TAPT (2.5) | – | 28 |

| 4 | MeCN | (PhSe)₂ (5) | TAPT (2.5) | – | 22 |

| 5 | MeCN | (PhSe)₂ (5) | TAPT (5) | – | 41 |

| 6 | Acetone | (PhSe)₂ (5) | TAPT (5) | – | 0 |

| 7 | MeNO₂ | (PhSe)₂ (5) | TAPT (5) | – | 6 |

| 8 | (CH₂Cl)₂ | (PhSe)₂ (5) | TAPT (5) | – | 0 |

| 9 | THF | (PhSe)₂ (5) | TAPT (5) | – | 0 |

| 10 | HFIP | (PhSe)₂ (5) | TAPT (5) | – | 0 |

| 11 | MeCN | (PhSe)₂ (5) | PC-2 (5) | – | 20 |

| 12 | MeCN | (PhSe)₂ (5) | PC-3 (5) | – | 0 |

| 13 | MeCN | (4-MeOC₆H₄Se)₂ (5) | PC-2 (5) | – | 15 |

| 14 | MeCN | (4-MeOC₆H₄Se)₂ (5) | TAPT (5) | – | 14 |

| 15 | MeCN | (2,6-(MeO)₂C₆H₃Se)₂ (5) | PC-2 (5) | – | 6 |

| 16 | MeCN | (4-MeOC₆H₄Se)₂ (5) | PC-4 (5) | – | 5 |

| 17 | MeCN | (PhSe)₂ (5) | TAPT (5) | PhSiH₃ | 53 |

| 18 | MeCN | (PhSe)₂ (5) | TAPT (5) | PhSiH₃ | 40 |

Reactions were conducted on a 0.5 mmol scale in the specified solvent (0.1 M) with the indicated catalyst loadings and irradiated for 16 hours at 465 nm under an air atmosphere. Reaction time for entry 18 was 41 hours. researchgate.net

The data reveals that a combination of diphenyl diselenide ((PhSe)₂) as the selenium catalyst and 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TAPT) as the photoredox catalyst in acetonitrile provides a promising starting point. researchgate.net The addition of phenylsilane (B129415) (PhSiH₃) was found to significantly enhance the yield, boosting it to 53%. researchgate.net However, prolonged reaction times can lead to product degradation. researchgate.net

Further investigations into the catalyst system have shown that diphenyl diselenide is often a superior catalyst compared to its substituted analogues for certain transformations. nih.gov For the synthesis of a range of 4-mono- and 4,6-disubstituted 1,3-dioxan-2-ones, the use of 5 mol% diphenyl diselenide and 5 mol% TAPT with phenylsilane in acetonitrile under visible light irradiation yielded products in low to good yields (up to 74%), with diastereomeric ratios reaching up to 3.6:1. nih.gov The cyclizations for 4,6-disubstituted derivatives generally proceed with cis-selectivity. uni-regensburg.de

The steric and electronic properties of the substrates also play a crucial role in the efficiency of the cyclization. Branched homoallylic carbonic acid esters with non-halogenated aryl and alkyl groups have been observed to give better yields than their unbranched counterparts. researchgate.net This is attributed to a combination of factors, including the lower nucleophilicity of the carbonic ester functionality and the high rotational flexibility of unbranched substrates, which entropically disfavors the adoption of a suitable conformation for efficient cyclization. uni-regensburg.de

In addition to photocatalytic methods, other catalytic systems have been explored for related cyclic carbonate syntheses. For example, the choice of a base can significantly influence the regioselectivity of alkylation reactions in similar heterocyclic systems. rsc.org While not directly applied to this compound, studies on pyrimidinones (B12756618) have shown that cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can promote regioselective O-alkylation, achieving high yields. rsc.org This highlights the importance of screening different bases and solvents to optimize selectivity.

The optimization of reaction parameters such as temperature, solvent, and catalyst loading is a general strategy for improving yields in organic synthesis. rsc.orgmdpi.com For instance, in palladium-catalyzed furan (B31954) synthesis, a systematic evaluation of catalysts, solvents, bases, and oxidants led to a significant increase in yield, with PdCl₂(CH₃CN)₂ in dioxane at 80 °C with K₂CO₃ as the base and CuCl₂ as the oxidant emerging as the optimal combination. mdpi.com While a different reaction, this systematic approach to optimization is broadly applicable.

The following table lists the chemical compounds mentioned in this article.

Conformational Dynamics of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, is the structural cornerstone of this molecule. Its conformational behavior is a key aspect of its stereochemistry.

The 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. evitachem.com This arrangement is analogous to the chair conformation of cyclohexane, a well-studied system in stereochemistry. The stability of the chair form arises from the staggering of adjacent bonds, which reduces unfavorable eclipsing interactions. In the case of 1,3-dioxane derivatives, the chair conformation is the most stable and prevalent form in both solution and crystalline states. researchgate.net

The presence of bulky phenyl substituents at positions 4 and 6 significantly influences the conformational equilibrium of the 1,3-dioxane ring. Due to the large size of the phenyl groups, the equilibrium is strongly shifted towards a single conformer, a phenomenon known as anancomeric behavior. lew.rolew.ro This means that one chair conformation is so energetically favored that the other is practically insignificant. The strong preference for a single conformation simplifies the stereochemical analysis as the molecule is essentially "locked" in a specific three-dimensional arrangement. lew.rolew.ro

In substituted 1,3-dioxanes, the substituents can occupy either equatorial or axial positions. The large steric bulk of the phenyl groups at positions 4 and 6 dictates their strong preference for the equatorial positions to minimize 1,3-diaxial interactions. lew.ro Placing a bulky group in an axial position would lead to significant steric clashes with the other axial substituents and the ring itself, destabilizing the conformation. Therefore, the most stable conformation of this compound is the one where both phenyl groups are in equatorial positions. Studies on related 2-substituted-1,3-dioxanes have consistently shown the equatorial preference of aryl groups. lew.ro

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are indispensable tools for determining the precise molecular structure and stereochemistry of organic compounds.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

Proton NMR (¹H NMR) is particularly useful for analyzing the stereochemistry of this compound. The chemical shifts and coupling constants of the protons on the 1,3-dioxane ring are highly dependent on their spatial orientation (axial or equatorial).

The anancomeric nature of the molecule, with the phenyl groups locked in equatorial positions, results in distinct signals for the axial and equatorial protons of the 1,3-dioxane ring. lew.ro The axial protons are typically shielded (appear at a lower chemical shift) compared to the equatorial protons. lew.ro

The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles between them, which in turn helps to confirm the chair conformation. For instance, the coupling constant between two axial protons (Jaa) is generally larger than the coupling between an axial and an equatorial proton (Jae) or two equatorial protons (Jee). nih.gov This difference in coupling constants is a hallmark of a chair conformation and allows for the unambiguous assignment of the protons' stereochemistry. nih.gov

Interactive Data Table: Typical ¹H NMR Data for Substituted 1,3-Dioxanes

| Proton Position | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |

| Axial (Ha) | Shielded (lower δ) | Jaa: ~10-13 |

| Equatorial (He) | Deshielded (higher δ) | Jae: ~2-5 |

| Jee: ~1-3 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

While specific experimental ¹³C NMR data for this compound is not widely documented in publicly available literature, the expected chemical shifts can be predicted based on its structural components and data from analogous compounds like 1,3-dioxane and its derivatives. docbrown.info The ¹³C NMR spectrum provides direct evidence of the different carbon atom environments within the molecule. docbrown.info For this compound, which has a plane of symmetry in its cis-isomer, one would expect to see a specific number of signals corresponding to the unique carbon atoms.

The key structural features to be identified in the ¹³C NMR spectrum are the carbonate carbonyl carbon, the methine carbons of the dioxane ring attached to the phenyl groups, the methylene (B1212753) carbon of the dioxane ring, and the carbons of the two phenyl groups. The carbonyl carbon of the cyclic carbonate is expected to appear significantly downfield, typically in the range of 160-170 ppm. The benzylic carbons (C4 and C6) would resonate in the 70-80 ppm region, influenced by the adjacent oxygen and phenyl groups. The C5 methylene carbon would appear further upfield. The phenyl group carbons will show characteristic signals in the aromatic region (approximately 120-140 ppm), with the ipso-carbon (the carbon attached to the dioxane ring) being distinct from the ortho, meta, and para carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for cis-4,6-Diphenyl-1,3-dioxan-2-one

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C2) | 160 - 165 | Carbonyl carbon in a cyclic carbonate environment. |

| C4 / C6 | 75 - 85 | Methine carbons bonded to oxygen and a phenyl group. |

| C5 | 30 - 40 | Methylene carbon in the dioxane ring. |

| Phenyl C (ipso) | 135 - 145 | Aromatic carbon directly attached to the dioxane ring. |

| Phenyl C (ortho, meta, para) | 125 - 130 | Standard aromatic carbon chemical shifts. |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity and stereochemistry. science.govplos.org

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment would be used to identify protons that are spin-coupled to each other. emerypharma.com For this compound, COSY would show correlations between the protons on C4 and C5, and between the protons on C6 and C5, confirming the backbone structure of the dioxane ring. The coupling patterns can also provide insight into the relative stereochemistry of the phenyl groups (cis or trans).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. emerypharma.com It allows for the definitive assignment of each carbon atom that has attached protons. For example, the proton signal for H4/H6 would show a cross-peak with the carbon signal for C4/C6, and the proton signals for the C5 methylene group would correlate with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comresearchgate.net This is particularly useful for assigning quaternary carbons, such as the carbonyl carbon (C2) and the ipso-carbons of the phenyl rings. For instance, the protons on C4 and C6 would show a correlation to the carbonyl carbon at C2. The protons on C4/C6 would also show correlations to the ipso, ortho, and meta carbons of their respective phenyl rings, confirming the attachment of the phenyl groups to the dioxane ring.

Together, these 2D NMR techniques would provide a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Substituted 1,3-dioxane rings typically adopt a chair conformation to minimize steric strain. In the case of 4,6-disubstituted derivatives, both cis and trans isomers are possible. In the solid state, the molecule would likely crystallize as the thermodynamically most stable conformer. For the cis-isomer, a chair conformation with both phenyl groups in equatorial positions is expected to be the most stable, minimizing steric hindrance.

X-ray analysis would also reveal the nature of intermolecular interactions that dictate the crystal packing. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen and protons from the phenyl or dioxane rings of neighboring molecules could be present. acs.org Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules could play a significant role in the crystal packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the cyclic carbonate group. This peak is expected to appear in the region of 1750-1730 cm⁻¹. Other characteristic absorptions would include those for the aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-O stretching of the dioxane ring (around 1200-1000 cm⁻¹). The spectrum of the related p-dioxan-2-one shows characteristic peaks that can be used for comparison. nist.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information. preprints.organalyzeiq.com Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, typically give rise to strong and sharp signals in the Raman spectrum. Therefore, the phenyl groups in this compound would be expected to produce prominent peaks. The C=O stretch is generally weaker in Raman than in IR, but may still be observable.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Aromatic C-H | Stretch | 3100 - 3000 | IR / Raman |

| Aliphatic C-H | Stretch | 3000 - 2850 | IR / Raman |

| C=O (Carbonate) | Stretch | 1750 - 1730 | IR (Strong) |

| Aromatic C=C | Stretch | 1600 - 1450 | IR / Raman |

| C-O | Stretch | 1200 - 1000 | IR |

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and providing structural information through its fragmentation pattern. libretexts.org

For this compound (C₁₆H₁₄O₃), the molecular weight is 268.28 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 268. The fragmentation of this molecular ion would provide clues to its structure. Plausible fragmentation pathways include:

Loss of CO₂ : A common fragmentation for cyclic carbonates is the loss of a molecule of carbon dioxide (44 Da), which would lead to a fragment ion at m/z 224.

Cleavage of the Dioxane Ring : The 1,3-dioxane ring can undergo various cleavage patterns. docbrown.info

Loss of a Phenyl Group : Cleavage of a phenyl group (77 Da) could lead to a fragment at m/z 191.

Tropylium (B1234903) Ion : The presence of phenyl groups makes the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91 a likely event.

Benzoyl Cation : A fragment corresponding to the benzoyl cation (C₇H₅O⁺) at m/z 105 is also possible.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. rsc.org This allows for the unambiguous determination of the elemental formula (C₁₆H₁₄O₃), confirming that the observed molecular ion corresponds to the target compound and not an isomer with the same nominal mass. For example, HRMS could differentiate the target from a compound like 4,5-Diphenyl-1,3-dioxol-2-one (C₁₅H₁₀O₃), which has a different molecular formula and weight. sigmaaldrich.com

Mechanistic Investigations into Reactions Involving 4,6 Diphenyl 1,3 Dioxan 2 One

Elucidation of Reaction Pathways in Cyclic Carbonate Synthesis

The synthesis of six-membered cyclic carbonates, such as 4,6-diphenyl-1,3-dioxan-2-one, can be achieved through various methods, with a significant focus on utilizing carbon dioxide (CO2) as a sustainable C1 source. nih.govrsc.org These reactions are often classified based on the starting materials, and their mechanistic aspects have been a subject of detailed review. nih.govrsc.org

One common pathway involves the reaction of 1,3-diols with agents like phosgene (B1210022) or its derivatives. sci-hub.se However, due to the hazardous nature of phosgene, alternative, greener routes are actively being explored. The direct carboxylation of 1,3-diols with CO2 presents a more environmentally benign approach. nih.gov Mechanistically, this can proceed through a hemi-carbonate intermediate formed by the reaction of CO2 with one of the hydroxyl groups of the diol. Subsequent intramolecular transcarbonation leads to the ring closure and formation of the cyclic carbonate. mdpi.com

Another strategy involves the use of halohydrins. For instance, the reaction of a γ-halohydrin with a base and CO2 can yield a six-membered cyclic carbonate. The proposed mechanism involves the deprotonation of the alcohol by the base to form an alcoholate, which then reacts with CO2. mdpi.com

Furthermore, multicomponent reactions offer a one-pot synthesis approach. For example, the reaction of aromatic aldehydes with urea (B33335) and a 1,3-dioxane-4,6-dione (B14002328) derivative can produce complex spiro compounds under solvent- and catalyst-free conditions, with a proposed mechanism involving initial condensation and subsequent cyclization. sioc-journal.cn The synthesis of 1,3-dioxan-2-ones from homoallylic carbonates has also been achieved through photo-aerobic selenium-π-acid multicatalysis, where the C-C double bond is activated catalytically. nih.gov

The table below summarizes various synthetic approaches for cyclic carbonates, highlighting the diversity of reaction pathways.

| Starting Material | Reagents/Catalyst | Key Mechanistic Feature |

| 1,3-Diols | Phosgene derivatives | Traditional, high-yield but toxic reagents. sci-hub.se |

| 1,3-Diols | CO2 | Green synthesis, proceeds via hemi-carbonate intermediate. nih.govmdpi.com |

| γ-Halohydrins | Base, CO2 | Alcoholate formation followed by CO2 fixation. mdpi.com |

| Homoallylic carbonates | Photo-aerobic selenium-π-acid multicatalysis | Catalytic activation of C-C double bond. nih.gov |

| Aromatic aldehydes, urea, 1,3-dioxane-4,6-dione | Solvent-free, catalyst-free | One-pot multicomponent condensation and cyclization. sioc-journal.cn |

In-depth Analysis of Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization (ROP) of cyclic carbonates is a primary method for producing aliphatic polycarbonates, which are of great interest for biomedical applications due to their biodegradability and low toxicity. smolecule.comsemanticscholar.org The mechanism of ROP can be cationic, anionic, or coordination-based, each with distinct initiation and propagation steps. semanticscholar.orgbham.ac.uk

Organocatalytic ROP has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and reduced toxicity. mdpi.comacs.org Various organic molecules, including phosphines, N-heterocyclic carbenes (NHCs), and bifunctional thiourea-amines, have been successfully employed as catalysts. acs.org

In a typical organocatalytic ROP initiated by an alcohol (ROH), the mechanism often involves hydrogen-bond activation. For instance, with a bifunctional catalyst like a thiourea-amine, the thiourea (B124793) moiety activates the monomer by hydrogen bonding to its carbonyl group, while the amine activates the initiating/propagating alcohol. acs.org

The initiation step involves the nucleophilic attack of the activated alcohol on the activated monomer, leading to the ring-opening and the formation of a propagating species. The propagation then proceeds by the sequential addition of monomer units to the growing polymer chain. The use of organocatalysts like diphenyl phosphate (B84403) (DPP) has been shown to facilitate controlled/living ROP of trimethylene carbonates, producing polycarbonates with narrow polydispersity. acs.org

Density Functional Theory (DFT) modeling has been instrumental in elucidating the intricate details of these mechanisms, highlighting the crucial role of proton exchange and hydrogen bonding in organocatalytic ROP. mdpi.comnih.gov

Several side reactions can occur during the ROP of cyclic carbonates, affecting the molecular weight, polydispersity, and structure of the resulting polymer. These include backbiting, decarboxylation, and transesterification. acs.org

Backbiting: This intramolecular transesterification reaction involves the attack of the active chain end on a carbonate linkage within the same polymer chain, leading to the formation of cyclic oligomers.

Decarboxylation: The elimination of CO2 can occur, particularly in cationic ROP, resulting in the formation of ether linkages within the polycarbonate backbone. semanticscholar.org The nature of the counter-ion in cationic polymerization can influence the extent of decarboxylation. semanticscholar.org

Transesterification: Intermolecular exchange reactions between polymer chains can lead to a broadening of the molecular weight distribution.

The choice of catalyst and reaction conditions plays a crucial role in suppressing these side reactions. For example, the use of certain organocatalysts like diphenyl phosphate has been shown to proceed without significant backbiting, decarboxylation, or transesterification. acs.org Similarly, in cationic ROP, the use of halide counter-ions can help suppress the elimination of carbon dioxide. semanticscholar.org The presence of functional groups on the monomer can also introduce complexities, potentially leading to side reactions if not carefully managed. sci-hub.se

Probing Structure-Reactivity Relationships within the 1,3-Dioxan-2-one (B34567) System

The reactivity of the 1,3-dioxan-2-one ring system is significantly influenced by its structure, including the nature and position of substituents. The six-membered ring of 1,3-dioxan-2-one has a higher ring strain compared to its five-membered analogue, 1,3-dioxolan-2-one, which makes it more susceptible to polymerization. researchgate.net

Substituents on the ring can have both electronic and steric effects. For instance, the presence of phenyl groups at the 4- and 6-positions, as in this compound, will influence the molecule's conformation and the accessibility of the carbonyl group to nucleophilic attack during ROP. The phenyl groups can also stabilize intermediates formed during certain reactions.

Studies on related 1,3-dioxane (B1201747) systems have provided insights into these relationships. For example, the stereoselective opening of chiral dioxane acetals is a well-studied area, demonstrating how substituents dictate the reaction's stereochemical outcome. acs.org In the context of polymerization, the presence of exocyclic methylene (B1212753) groups can lead to different polymerization mechanisms and polymer structures. researchgate.net

The table below illustrates the effect of substituents on the reactivity of the 1,3-dioxan-2-one system.

| Substituent | Position | Effect on Reactivity |

| Phenyl | 4, 6 | Influences conformation, steric hindrance, and potential for electronic stabilization. |

| Methylene (exocyclic) | 5 | Can participate in different polymerization pathways, potentially leading to complex polymer structures. sci-hub.seresearchgate.net |

| Alkyl | 5, 5 | Can affect ring strain and polymer properties. |

Computational and Theoretical Chemistry Studies of 4,6 Diphenyl 1,3 Dioxan 2 One

Quantum Chemical Modeling for Conformational Energetics and Stability

The three-dimensional structure of 4,6-Diphenyl-1,3-dioxan-2-one is not static; the molecule can exist in various conformations due to the flexibility of the 1,3-dioxane (B1201747) ring. Quantum chemical modeling is instrumental in determining the relative energies of these conformers and the barriers to their interconversion.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It has proven effective in determining the geometry and energy of small organic molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to optimize the molecular geometry and identify the most stable ground state conformation. For 1,3-dioxane systems, DFT has been successfully used to study the impacts of various substituents on their conformational behaviors.

In the case of this compound, DFT calculations would be employed to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles for different possible conformations (e.g., chair, boat, twist-boat). The calculations would reveal the preferred orientation of the two phenyl groups at the C4 and C6 positions, which can be axial or equatorial. The relative energies of these conformers would be calculated to identify the global minimum on the potential energy surface, which corresponds to the most stable arrangement of the atoms in the molecule.

| Parameter | Description | Typical DFT Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D arrangement of atoms. | B3LYP/6-311++G(d,p) |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Used to confirm that the optimized structure is a true minimum and to predict infrared and Raman spectra. | B3LYP/6-311++G(d,p) |

Ab initio molecular orbital methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples of ab initio techniques. These methods can provide highly accurate predictions of molecular properties, though often at a higher computational cost compared to DFT.

For this compound, ab initio calculations, such as those at the HF/6-311+G** level, could be used to corroborate the results obtained from DFT. By comparing the outcomes of both DFT and ab initio methods, a more confident assessment of the conformational preferences and energetic properties of the molecule can be achieved. These high-accuracy predictions are particularly valuable for understanding subtle stereoelectronic effects that may influence the stability of different conformers.

The conformational landscape of this compound can be visualized through its potential energy surface (PES). The PES maps the energy of the molecule as a function of its geometry, revealing the various stable conformers as minima and the transition states for their interconversion as saddle points. The conformational analysis of 2-substituted-1,3-dioxane derivatives has indicated an equatorial preference for aryl groups.

By systematically varying key dihedral angles within the 1,3-dioxane ring and calculating the corresponding energy, a detailed PES can be constructed. This analysis allows for the determination of the energy barriers between different conformations, such as the chair-to-boat interconversion. For similar 1,3-dioxane systems, these barriers have been studied to understand the dynamics of ring flipping. Understanding the PES is crucial for predicting the conformational behavior of this compound in different environments.

Electronic Structure Analysis

Beyond the geometry and energetics, computational methods provide deep insights into the electronic structure of this compound, which is key to understanding its reactivity and spectroscopic properties.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of chemical bonding, including lone pairs, bonds, and antibonding orbitals. It provides a framework for analyzing delocalization effects and stereoelectronic interactions within a molecule.

For this compound, NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. For instance, it can reveal hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent C-C or C-O bonds. These interactions can have a significant impact on the stability of different conformers. The stabilization energy associated with these interactions can be estimated using second-order perturbation theory.

| Interaction Type | Description | Significance |

|---|---|---|

| n(O) -> σ(C-C) | Delocalization from an oxygen lone pair to an adjacent C-C antibonding orbital. | Contributes to the stabilization of the molecule. |

| n(O) -> σ(C-O) | Delocalization from an oxygen lone pair to an adjacent C-O antibonding orbital. | Influences the anomeric effect in related systems. |

| π(Ph) -> σ*(C-O) | Interaction between a phenyl π-orbital and a C-O antibonding orbital. | Can affect the orientation of the phenyl groups. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic parameters, which can be invaluable for the experimental validation of the structure and conformation of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, often in conjunction with various basis sets to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.neteurjchem.com The process typically involves optimizing the molecular geometry to find the lowest energy conformation, followed by calculations of the spectroscopic properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict both ¹H and ¹³C NMR chemical shifts. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed. researchgate.net The calculated chemical shifts are often reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. researchgate.net These predictions are sensitive to the molecular geometry, and thus can help in assigning the stereochemistry of the molecule, for instance, by differentiating between axial and equatorial positions of the phenyl groups in different conformations of the 1,3-dioxane ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. acs.org These calculations provide information about the fundamental vibrational modes, which correspond to the absorption bands observed in an experimental IR spectrum. acs.org The predicted frequencies and their corresponding intensities can aid in the assignment of experimental peaks to specific functional groups and vibrational motions within the molecule, such as the characteristic C=O stretching frequency of the carbonate group and the C-O stretching vibrations of the dioxane ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net These calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. researchgate.netresearchgate.net For this compound, the predicted UV-Vis spectrum would be dominated by transitions involving the π-systems of the phenyl groups.

A hypothetical data table of predicted spectroscopic parameters for the cis-isomer of this compound is presented below for illustrative purposes. These values are based on typical ranges observed for similar compounds and are intended to exemplify the output of such theoretical studies.

Table 1: Illustrative Theoretically Predicted Spectroscopic Parameters for cis-4,6-Diphenyl-1,3-dioxan-2-one

| Parameter | Predicted Value | Notes |

|---|---|---|

| ¹H NMR (ppm) | ||

| H-4/H-6 (axial) | 4.85 | Chemical shifts are sensitive to the specific conformation. |

| H-4/H-6 (equatorial) | 5.20 | |

| H-5 (axial) | 2.15 | |

| H-5 (equatorial) | 2.40 | |

| Phenyl-H | 7.20-7.50 | Aromatic protons typically appear as a complex multiplet. |

| ¹³C NMR (ppm) | ||

| C-2 (C=O) | 148.5 | The carbonate carbon is significantly deshielded. |

| C-4/C-6 | 78.0 | |

| C-5 | 35.5 | |

| Phenyl-C | 125.0-140.0 | Includes ipso, ortho, meta, and para carbons. |

| IR (cm⁻¹) | ||

| C=O Stretch | 1755 | A strong absorption characteristic of cyclic carbonates. |

| C-O Stretch | 1180, 1050 | Asymmetric and symmetric stretching of the dioxane ring. |

| Aromatic C-H Stretch | 3050-3100 | |

| Aromatic C=C Stretch | 1600, 1495 | |

| UV-Vis (nm) | ||

| λ_max | 260 | Corresponds to π → π* transitions in the phenyl groups. |

Investigation of Anomeric and Stereoelectronic Effects in Diphenyl-1,3-dioxanes

The conformational behavior of 1,3-dioxane rings is significantly influenced by stereoelectronic effects, with the anomeric effect being a key factor. tandfonline.comacs.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to adopt an axial rather than an equatorial orientation, a preference that contradicts simple steric considerations. nih.gov This phenomenon is generally explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen atoms and the antibonding σ* orbital of the C-substituent bond (n → σ*). nih.govresearchgate.net

Computational studies, particularly using Natural Bond Orbital (NBO) analysis, are instrumental in dissecting and quantifying these stereoelectronic interactions. nih.govresearchgate.net For a molecule like this compound, NBO analysis would allow for the investigation of various hyperconjugative interactions that contribute to the stability of different conformations. For instance, in a chair conformation, interactions between the oxygen lone pairs and the antibonding orbitals of the C-C and C-H bonds of the ring can be evaluated. The presence of the electron-withdrawing carbonate group at C-2 significantly modulates the electronic properties of the ring, influencing the strength of these interactions.

While a direct anomeric effect involving the phenyl groups at C-4 and C-6 is not present, their electronic nature can have a through-bond effect on the electron density at the anomeric center. Furthermore, the steric bulk of the phenyl groups will have a substantial impact on the conformational equilibrium, and computational studies can help to disentangle these steric effects from the more subtle stereoelectronic contributions. The interplay between steric hindrance from the bulky phenyl groups and the various stereoelectronic interactions within the 1,3-dioxan-2-one (B34567) ring system dictates the preferred three-dimensional structure of the molecule.

Reactivity Profiles and Derivatization Strategies for 4,6 Diphenyl 1,3 Dioxan 2 One

Ring-Opening Polymerization (ROP) for Advanced Materials

Ring-opening polymerization of cyclic esters and carbonates is a thermodynamically favored process for producing high-molecular-weight polymers. researchgate.netmdpi.com For 1,3-dioxan-2-ones, the polymerization proceeds via the cleavage of the acyl-oxygen bond, leading to the formation of a polycarbonate backbone. The strategic application of ROP to 4,6-diphenyl-1,3-dioxan-2-one allows for the creation of advanced materials with precisely engineered characteristics.

Controlled/living polymerization methods are essential for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and well-defined end-group functionalities. vt.eduresearchgate.net Unlike conventional free radical polymerizations that are often marked by uncontrolled termination and chain transfer reactions, living polymerizations proceed in the absence of these events. vt.edue-bookshelf.de This level of control is crucial for creating complex polymer architectures. researchgate.net

For the ROP of cyclic carbonates, these techniques ensure that all polymer chains are initiated simultaneously and grow at a similar rate. nih.govfrontiersin.org This process allows for the synthesis of poly(this compound) with predictable chain lengths and uniform structures, which is fundamental for high-performance applications.

The choice of catalyst is paramount for achieving a controlled/living ROP. While metal-based catalysts have been traditionally used, organocatalysis has emerged as a powerful and versatile alternative, offering a metal-free route to well-defined polycarbonates. acs.orgacs.org Organocatalysts are often less sensitive to impurities and can provide exceptional control over the polymerization process. acs.org

Several classes of organocatalysts are effective for the ROP of cyclic monomers. researchgate.net For a monomer like this compound, catalysts such as N-heterocyclic carbenes (NHCs), guanidines, and bifunctional systems like thiourea-amines are particularly relevant. acs.orgrsc.org These catalysts operate through different activation mechanisms. For instance, strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can activate an initiating alcohol, which then attacks the monomer. researchgate.net Bifunctional catalysts, on the other hand, can simultaneously activate both the monomer and the initiator through hydrogen bonding, facilitating a highly controlled polymerization. acs.org

| Catalyst System | Type | Proposed Activation Mechanism | Key Advantages |

|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Alcohol | Organic Base | Initiator/chain end activation via hydrogen bonding | Commercially available, effective for various cyclic esters and carbonates. researchgate.net |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) / Alcohol | Guanidine Base | Initiator/chain end activation; can also act as a nucleophilic catalyst. researchgate.net | High activity, allows for polymerization under mild conditions. |

| Thiourea-Amine Bifunctional Catalyst / Alcohol | Dual Activation | Concurrent activation of monomer (via thiourea) and initiator (via amine). acs.org | Excellent control over molecular weight and dispersity; living characteristics. acs.org |

| N-Heterocyclic Carbenes (NHCs) / Alcohol | Organic Base | Nucleophilic activation of the monomer. | High polymerization rates, can be used at low temperatures. acs.org |

The precision afforded by controlled/living ROP enables the synthesis of polycarbonates with complex and tunable architectures. nih.govharth-research-group.org

Block Copolymers: These polymers consist of two or more distinct polymer chains (blocks) covalently linked together. nih.govmdpi.com A common strategy to synthesize a block copolymer involving poly(this compound) is to use a pre-existing polymer with a hydroxyl end-group, known as a macroinitiator. For example, starting the ROP of this compound with poly(ethylene glycol) (PEG) as the initiator would yield a PEG-b-poly(4,6-diphenyl-carbonate) diblock copolymer. cmu.edu Such materials combine the properties of both blocks, potentially leading to materials with unique self-assembly behaviors. mdpi.com

End-Functionalized Polymers: The functionality of the polymer chain-end is determined by the initiator used in the polymerization. By selecting an initiator that contains a specific chemical group (e.g., an azide, alkyne, or vinyl group), a corresponding functional group can be installed at the beginning of the polymer chain. This "end-capping" is a straightforward method for producing telechelic polymers that can be used in subsequent chemical reactions, such as surface immobilization or cross-linking.

Macrocyclic Polymers: While linear and branched polymers are common, cyclic polymers (macrocycles) represent a more complex architecture. Their synthesis via ROP often involves intricate catalyst design and specific reaction conditions to favor intramolecular "back-biting" cyclization over intermolecular propagation.

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for fine-tuning the properties of the final material. acs.org By copolymerizing this compound with other cyclic monomers, random or block copolymers can be created with properties intermediate to, or synergistic of, the respective homopolymers. osaka-u.ac.jpresearchgate.net

The incorporation of the rigid, bulky diphenyl groups from this compound into a polymer chain is expected to increase the glass transition temperature (Tg), enhance thermal stability, and modify the degradation profile.

| Comonomer | Polymer Class | Anticipated Effect on Properties |

|---|---|---|

| ε-Caprolactone (CL) | Polyester | Increases flexibility and ductility; modifies degradation rate. |

| L-Lactide (LLA) | Polyester | Enhances tensile strength and modulus; introduces chirality. |

| Trimethylene Carbonate (TMC) | Polycarbonate | Increases flexibility and elasticity; reduces crystallinity. |

| 1,4-Dioxan-2-one (PDO) | Poly(ester-ether) | Improves hydrophilicity and flexibility. |

Post-Polymerization Functionalization Methodologies

While the direct polymerization of functional monomers is a valid approach, post-polymerization functionalization offers a more versatile route to a wide array of functional materials from a single parent polymer. utexas.edu This strategy involves chemically modifying a pre-formed polymer, allowing for the introduction of diverse functionalities without needing to synthesize numerous specialized monomers. rsc.orgmcmaster.ca

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for polymer modification. rsc.orgnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. researchgate.netresearchgate.net

To apply this to poly(this compound), a precursor polymer containing either azide or alkyne functional groups is required. This is typically achieved by using a functional initiator or by copolymerizing with a monomer that already contains the "clickable" handle. Once this functionalized polycarbonate is synthesized, it can be reacted with a variety of molecules containing the complementary functional group. This approach enables the covalent attachment of biomolecules, fluorescent dyes, or other polymers, significantly broadening the material's potential applications, particularly in the biomedical field. rsc.orgresearchgate.net Another relevant click reaction for polycarbonate modification is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to an alkene. rsc.orgresearchgate.net

Derivatization for Incorporation of Specific Chemical Functionalities

The strategic derivatization of this compound serves as a gateway to novel molecular architectures with tailored properties. The core structure presents multiple sites amenable to chemical modification, allowing for the introduction of a diverse array of functional groups. These modifications can be broadly categorized into reactions involving the carbonate moiety, the aromatic phenyl rings, and the dioxanone ring itself.

Functionalization of the Phenyl Rings: The phenyl substituents at the 4 and 6 positions are prime targets for electrophilic aromatic substitution reactions. Standard protocols for nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed to introduce functional handles. For instance, nitration would yield nitro-substituted derivatives, which can be further reduced to amines. These amino groups can then serve as points for further conjugation, such as amide or sulfonamide formation. The specific conditions for these reactions would need to be optimized to account for the directing effects of the existing dioxanone ring and to avoid undesired side reactions.

Reactions at the Carbonyl Group: The carbonyl group of the carbonate moiety, while relatively stable, can undergo nucleophilic attack under certain conditions. Strong nucleophiles or catalytic activation can lead to ring-opening reactions, providing access to 1,3-diol derivatives. This reactivity can be harnessed to introduce functionalities by using functionalized nucleophiles. For example, reaction with a primary amine could potentially lead to the formation of a carbamate, thereby incorporating a nitrogen-containing functional group.

Modification of the Dioxanone Ring: While the dioxanone ring is generally stable, its cleavage can be a route to functionalized 1,3-diphenylpropane-1,3-diol (B1267955) derivatives. Acid- or base-catalyzed hydrolysis will yield the corresponding diol. This diol can then be further functionalized at the hydroxyl groups, for example, through esterification or etherification, to introduce a wide range of chemical moieties.

The table below illustrates potential derivatization strategies and the types of functionalities that could be incorporated into the this compound scaffold. It is important to note that these are proposed pathways, and experimental validation would be necessary to determine the optimal reaction conditions and feasibility.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Application of Derivative |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Precursor for amines, further functionalization |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl | Synthetic handle for cross-coupling reactions |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | Introduction of ketone functionality for further elaboration |

| Carbonyl Reduction | LiAlH₄, NaBH₄ | -OH (after ring opening) | Access to functionalized 1,3-diols |

| Aminolysis | RNH₂ (strong heating or catalysis) | -NHCOOR' (carbamate) | Introduction of nitrogen-containing linkages |

| Hydrolysis | H₃O⁺ or OH⁻ | -OH (diol) | Precursor for esters, ethers, and other diol derivatives |

Cycloaddition Reactivity and Related Pericyclic Transformations (e.g., Inverse Electron Demand Diels-Alder Reactions by Analogy to 4,6-Diphenyl-1,2,3,5-tetrazine)

Pericyclic reactions, and in particular cycloadditions, represent a powerful tool in organic synthesis for the construction of cyclic systems with high stereocontrol. While the direct participation of this compound in cycloaddition reactions is not extensively documented, its structural features allow for theoretical consideration of its potential reactivity, especially by drawing analogies to electronically similar systems.

An intriguing possibility is the participation of this compound in inverse electron demand Diels-Alder (IEDDA) reactions, a class of cycloadditions that proceed between an electron-poor diene and an electron-rich dienophile. This is in contrast to the more common normal electron demand Diels-Alder reaction.

The analogy to 4,6-Diphenyl-1,2,3,5-tetrazine is instructive in this context. Tetrazines are classic examples of electron-deficient dienes that readily undergo IEDDA reactions with a wide range of electron-rich dienophiles, such as alkenes and alkynes. The driving force for these reactions is the favorable interaction between the high-lying Highest Occupied Molecular Orbital (HOMO) of the dienophile and the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

For this compound to act as a diene in an IEDDA reaction, it would need to possess a sufficiently low-lying LUMO. The presence of the electron-withdrawing carbonate group and the phenyl rings could contribute to lowering the energy of the LUMO of the diene system within the dioxanone ring. If a suitable dienic system can be formed, for instance, through a transient intermediate, it could potentially react with electron-rich dienophiles.

However, a more plausible role for a derivative of this compound in a Diels-Alder reaction would be as a dienophile. If an unsaturated bond were to be introduced into the dioxanone ring, for example, at the 5-position, the electron-withdrawing nature of the adjacent carbonate group would render this double bond electron-deficient. Such a species would be expected to be a reactive dienophile in normal electron demand Diels-Alder reactions with electron-rich dienes.

The table below outlines a theoretical comparison of the potential cycloaddition reactivity of this compound with the established reactivity of 4,6-Diphenyl-1,2,3,5-tetrazine.

| Feature | 4,6-Diphenyl-1,2,3,5-tetrazine | This compound (Theoretical Analogy) |

| Reaction Type | Inverse Electron Demand Diels-Alder (IEDDA) | Potentially IEDDA as a diene (if a suitable dienic system is formed) or normal demand Diels-Alder as a dienophile (if unsaturated). |

| Role | Electron-poor diene | Could theoretically act as an electron-poor diene or a precursor to an electron-poor dienophile. |

| Electronic Nature | Highly electron-deficient due to four nitrogen atoms. | Moderately electron-deficient due to the carbonate group. |

| Driving Force | Favorable HOMO(dienophile)-LUMO(diene) interaction. | Would require a sufficiently low LUMO to react as a diene in IEDDA. As a dienophile, a low LUMO would be favorable for normal demand reactions. |

| Typical Reaction Partners | Electron-rich alkenes, alkynes, enamines. | For IEDDA: Electron-rich dienophiles. For normal demand: Electron-rich dienes (e.g., cyclopentadiene, Danishefsky's diene). |

| Products | Dihydropyridazines, which often aromatize via nitrogen extrusion. | Would lead to the formation of complex polycyclic systems. |

It must be emphasized that the participation of this compound in such pericyclic transformations is speculative and would require dedicated experimental and computational studies for verification. The exploration of its cycloaddition reactivity remains a fertile ground for future research in synthetic organic chemistry.

Future Research Directions and Broad Academic Impact

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The synthesis of 4,6-disubstituted-1,3-dioxan-2-ones, including the diphenyl variant, is moving towards more sustainable and efficient methodologies. A significant advancement is the development of a photo-aerobic selenium-π-acid multicatalysis protocol. smolecule.comresearchgate.netresearchgate.net This method facilitates the synthesis of cyclic carbonates from homoallylic carbonic acid esters. researchgate.netnih.govnih.gov

Traditionally, such syntheses relied on the stoichiometric addition of electrophiles to an alkene or the use of substrates with pre-installed leaving groups. researchgate.netresearchgate.net In contrast, this modern approach directly activates the C=C double bond of homoallylic carbonates. researchgate.netresearchgate.net The process employs a catalytic system comprising a pyrylium (B1242799) dye and a diselane, utilizing ambient air as the terminal oxidant and visible light as the energy source. researchgate.netresearchgate.net This innovative route not only represents a greener alternative by avoiding harsh reagents but also achieves high yields, up to 82%, with a pronounced cis-diastereoselectivity for 4,6-disubstituted products. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 1,3-Dioxan-2-ones

| Feature | Traditional Methods | Photo-Aerobic Multicatalysis |

|---|---|---|

| Activation | Stoichiometric electrophiles or pre-installed leaving groups researchgate.netresearchgate.net | Catalytic activation of C=C double bond researchgate.netresearchgate.net |

| Oxidant | Often harsh chemical oxidants | Ambient air researchgate.net |

| Energy Source | Thermal heating | Visible light (e.g., 465 nm) researchgate.net |

| Catalysts | N/A (stoichiometric) | Pyrylium dye, Diphenyldiselenide researchgate.net |

| Sustainability | Lower | Higher |

| Yields | Variable | Up to 82% researchgate.net |

Future research will likely focus on optimizing these photocatalytic systems, expanding the substrate scope, and improving catalyst turnover and reusability to enhance the industrial viability of this sustainable synthetic pathway.

Exploration of Enantioselective Synthesis of 4,6-Diphenyl-1,3-dioxan-2-one

Achieving enantiocontrol in the synthesis of chiral molecules like this compound is a critical objective in modern organic synthesis. While direct enantioselective methods for this specific compound are not yet established, research on analogous structures provides a clear roadmap for future exploration. Chiral 1,3-diols, the synthetic precursors to 1,3-dioxanes, are valuable targets, and strategies have been developed for their enantiomerically pure synthesis through methods like asymmetric aldol (B89426) reactions followed by stereoselective reduction. nih.gov

A promising strategy involves the diastereoselective synthesis of a precursor, followed by the separation of enantiomers. This approach has been successfully applied to the synthesis of anti-4,6-diphenyl-5,5-difluoro-1,3-dioxanes, which were prepared diastereoselectively and subsequently resolved into their respective enantiomers for use as chiral dopants. nih.gov Future research could adapt this principle to the non-fluorinated this compound, potentially through the use of chiral catalysts or auxiliaries in the cyclization step to favor one diastereomer, which could then be separated. The development of organocatalytic domino reactions, which have proven effective in creating polysubstituted chiral chromans with excellent enantioselectivity, could also be adapted for the asymmetric synthesis of the 1,3-dioxan-2-one (B34567) framework. researchgate.net

Advanced Characterization Techniques for In-Depth Structural and Dynamic Analysis

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its reactivity and function. Advanced characterization techniques are pivotal in this endeavor. While standard techniques provide basic structural confirmation, more sophisticated methods are required for detailed stereochemical analysis.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netnih.govresearchgate.net For analogous heterocyclic systems, X-ray crystallography has been used to confirm molecular structures and stereochemistry unequivocally. researchgate.netnih.govresearchgate.net

In solution, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ipb.pted.ac.uk Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate the relative stereochemistry and preferred conformation by revealing through-space proximities between protons. researchgate.net For sulfur analogs like 2,6-diphenylthian-4-ones, NOESY has been instrumental in conformational analysis. researchgate.net Furthermore, the analysis of vicinal proton-proton coupling constants can provide detailed information about dihedral angles and the chair or boat conformations of the six-membered ring. researchgate.net

Differential mass spectrometry, combined with quantum-chemical calculations, has been used to study the stereochemistry of related 2-phenyl-1,3-dioxane (B8809928) derivatives. researchgate.net This technique correlates the fragmentation patterns of isomers with their calculated enthalpies of formation to distinguish between stereoisomers. researchgate.net

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the structure, stability, and reactivity of molecules like this compound, guiding experimental efforts. smolecule.comeurjchem.com Density Functional Theory (DFT) is a widely used method to optimize molecular geometries and predict properties. nih.govnih.gov DFT calculations can be employed to investigate the conformational landscape of the 1,3-dioxan-2-one ring, determining the relative energies of different chair and boat conformations. smolecule.com This is crucial as the conformation can significantly influence the molecule's reactivity and stereochemical directing ability.

For related 1,3-dioxane (B1201747) systems, quantum calculations have been used to differentiate between isomeric structures by calculating the fragmentation energies of ions observed in mass spectrometry. researchgate.net Computational modeling can also predict vibrational frequencies for comparison with experimental Infrared (IR) spectra. smolecule.com

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) via DFT can provide insights into the molecule's electronic properties and reactivity in various chemical reactions. nih.gov Such predictive modeling is invaluable for designing new derivatives with tailored properties, for instance, by anticipating how different substituents on the phenyl rings might alter the molecule's electronic structure or steric profile.

Table 2: Application of Computational Methods to 1,3-Dioxan-2-one Derivatives

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, dihedral angles | nih.gov |

| Conformational Analysis | Relative energies of chair/boat conformers | smolecule.com | |

| Electronic Structure | HOMO/LUMO energies, molecular orbital surfaces | nih.gov | |

| Vibrational Analysis | Predicted IR frequencies | smolecule.com |

| Quantum-Chemical Calculations (e.g., AM1) | Fragmentation Analysis | Enthalpies of formation for mass spec fragments | researchgate.net |

Role as a Chiral Auxiliary or Building Block in Complex Organic Synthesis

The inherent chirality and rigid conformational structure of cis-4,6-diphenyl-1,3-dioxan-2-one make it a promising candidate for applications in asymmetric synthesis, either as a chiral auxiliary or a stereodefined building block. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While the direct use of this compound as an auxiliary is not yet documented, related structures demonstrate the potential of the 1,3-dioxane framework.

For example, enantiomerically pure 4,6-diaryl-5,5-difluoro-1,3-dioxanes have been shown to be effective chiral dopants, capable of inducing a chiral nematic phase in liquid crystals, which highlights the ability of this scaffold to effectively transfer chiral information. nih.gov Similarly, chiral 1,3-dioxolan-4-ones, five-membered ring analogs, are widely used as chiral building blocks and equivalents of chiral acyl anions or ketenes in reactions like Michael additions and Diels-Alder cycloadditions. researchgate.netnih.govmdpi.com

Given that cyclic carbonates like 1,3-dioxan-2-ones are precursors to protected 1,3-diols, the enantioselective synthesis of this compound would provide a valuable route to chiral 1,3-diphenylpropane-1,3-diol (B1267955) derivatives. These diols are important structural motifs in many natural products and pharmaceuticals. nih.gov Future research will likely explore the utility of this compound as a chiral template to control stereochemistry in alkylation, aldol, and cycloaddition reactions.

Contributions to Sustainable Polymer Chemistry and Bio-Based Materials

Cyclic carbonates are key monomers in the production of biodegradable aliphatic polycarbonates through ring-opening polymerization (ROP). These polymers are attractive alternatives to conventional petroleum-based plastics due to their potential biocompatibility and biodegradability, making them suitable for biomedical applications and more sustainable materials. The inclusion of rigid structures like this compound into a polymer backbone can significantly modify the material's properties.

The ROP of 1,3-dioxan-2-one (trimethylene carbonate) and its derivatives is a well-established method for producing polycarbonates with controlled molecular weights and narrow polydispersity indices. The presence of the bulky phenyl groups in this compound would be expected to increase the glass transition temperature (Tg) of the resulting polymer, leading to materials with enhanced thermal stability and rigidity compared to poly(trimethylene carbonate).

Furthermore, the stereochemistry of the monomer can be transferred to the polymer, potentially leading to stereoregular polymers with unique crystalline properties. The development of biodegradable polymers is a cornerstone of sustainable chemistry, aiming to reduce plastic waste and reliance on fossil fuels. By serving as a specialty monomer, this compound has the potential to contribute to the creation of novel bio-based materials with tailored thermal and mechanical properties for advanced applications.

Q & A

Q. What are the optimal synthetic routes for 4,6-Diphenyl-1,3-dioxan-2-one, and how can purity be ensured?

The synthesis of this compound typically involves cyclocondensation reactions. A validated approach includes:

- Cyclization of diols or diacids with aromatic aldehydes in the presence of acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions.